

troubleshooting low conversion in 1,2dichloroethane synthesis

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Compound of Interest

Compound Name: 1,2-Dichloroethane

Cat. No.: B1671644

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Technical Support Center: 1,2-Dichloroethane Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the synthesis of **1,2-dichloroethane** (EDC).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 1,2-dichloroethane?

A1: The two main industrial methods for **1,2-dichloroethane** synthesis are Direct Chlorination and Oxychlorination.

- Direct Chlorination: This process involves the reaction of ethylene with chlorine, typically in the liquid phase using a catalyst like ferric chloride (FeCl₃).[1][2] The reaction is highly exothermic.
- Oxychlorination: This method utilizes ethylene, hydrogen chloride (HCl), and oxygen in the
 presence of a copper(II) chloride (CuCl₂) catalyst, usually on an alumina support.[1][3] This
 route is often integrated into larger processes to consume HCl produced in other reactions.
 [3]

Q2: What is a typical conversion and selectivity for these processes?



A2: Under optimal conditions, direct chlorination can achieve a selectivity to **1,2-dichloroethane** of over 99%.[1] The oxychlorination process typically has a selectivity of 93-96%.[1]

Q3: What are the most common impurities in the final product?

A3: Common impurities include 1,1,2-trichloroethane, ethyl chloride, and other chlorinated hydrocarbons.[4] The purity of the reactants, especially ethylene and chlorine, is crucial to minimize side reactions.[5] Ethylene purity should ideally be \geq 99.9%, and chlorine purity \geq 99.5%.[5]

Troubleshooting Low Conversion

Low conversion in **1,2-dichloroethane** synthesis can stem from several factors related to reaction conditions, catalyst health, and feedstock purity. The following guides address specific issues for both direct chlorination and oxychlorination processes.

Guide 1: Troubleshooting Direct Chlorination

Issue: Lower than expected conversion of ethylene.

Possible Causes & Solutions:

- Inadequate Catalyst Concentration: The concentration of the FeCl₃ catalyst is critical. Low concentrations can lead to reduced reaction rates.
 - Solution: Ensure the catalyst is properly dispersed in the reaction medium and its concentration is within the optimal range.
- Poor Mass Transfer: The reaction rate can be limited by the absorption of ethylene into the liquid phase.[1]
 - Solution: Improve agitation and mixing in the reactor to enhance the gas-liquid mass transfer.
- Temperature Deviations: The reaction is exothermic, and poor temperature control can affect reaction kinetics.



- Solution: Verify the functionality of the cooling system to maintain the optimal reaction temperature.
- Feedstock Impurities: Impurities in the ethylene or chlorine feed can inhibit the catalyst.
 - Solution: Analyze feed streams for potential inhibitors and implement purification steps if necessary.

Guide 2: Troubleshooting Oxychlorination

Issue: Decreased catalyst activity and selectivity.

Possible Causes & Solutions:

- Catalyst Deactivation: The CuCl₂ catalyst can deactivate over time due to several factors, including coking or loss of active species.
 - Solution: Implement a catalyst regeneration procedure. This may involve controlled oxidation to burn off coke deposits.
- Temperature Excursions: The oxychlorination reaction is highly exothermic, and poor temperature control is a primary cause of catalyst deactivation and reduced selectivity.[1][6]
 - Solution: Ensure precise temperature control within the reactor. Hot spots can lead to unwanted side reactions and catalyst degradation.
- Incorrect Reactant Ratios: The molar ratios of ethylene, HCl, and oxygen are crucial for optimal performance.
 - Solution: Calibrate and verify the flow rates of all reactants to maintain the desired stoichiometric balance.
- Water Content: The presence of excess water can affect catalyst performance.
 - Solution: Monitor and control the water content in the feed streams.

Data Presentation

Table 1: Typical Reaction Conditions for **1,2-Dichloroethane** Synthesis



Parameter	Direct Chlorination	Oxychlorination
Catalyst	Ferric Chloride (FeCl₃)	Copper(II) Chloride (CuCl2) on Alumina
Temperature	50 - 120 °C[4]	220 - 300 °C[1]
Pressure	Atmospheric to 5 bar[4]	250 - 1500 kPa[1]
Phase	Liquid	Vapor
Selectivity	> 99%[1]	93 - 96%[1]
Key Byproducts	1,1,2-trichloroethane, ethyl chloride[4]	Chlorinated hydrocarbons, CO, CO ₂ [6]

Table 2: Impact of Impurities on Synthesis

Impurity	Process Affected	Effect on Conversion/Selectivity
Oxygen in Chlorine Feed	Direct Chlorination	Can suppress the formation of 1,1,2-trichloroethane.[1]
Water	Both	Can lead to equipment corrosion and affect catalyst performance.[3]
Organic Chlorides	Both	Can act as catalyst poisons and reduce product yield.[3]

Experimental Protocols

Protocol 1: Laboratory-Scale Direct Chlorination of Ethylene

Objective: To synthesize **1,2-dichloroethane** via direct chlorination of ethylene.

Materials:



- Ethylene gas (high purity)
- Chlorine gas (high purity)
- Anhydrous Ferric Chloride (FeCl₃)
- 1,2-dichloroethane (solvent)
- Gas dispersion tube
- Three-neck round-bottom flask
- · Magnetic stirrer and stir bar
- Condenser
- · Gas flow meters
- · Ice bath
- Scrubbing solution (e.g., sodium thiosulfate solution)

Procedure:

- Set up the reaction apparatus in a well-ventilated fume hood. The three-neck flask should be
 equipped with a gas inlet tube, a condenser, and a gas outlet connected to a scrubbing
 solution.
- Charge the flask with 1,2-dichloroethane and a catalytic amount of anhydrous FeCl3.
- Begin stirring the solution and cool the flask in an ice bath.
- Introduce a slow, controlled stream of ethylene gas through the gas dispersion tube into the solution.
- Simultaneously, introduce a controlled stream of chlorine gas. Maintain a slight excess of ethylene to ensure complete reaction of the chlorine.
- Monitor the reaction temperature and adjust the gas flow rates to maintain a steady reaction.



- After the desired reaction time, stop the flow of gases and allow the reaction mixture to warm to room temperature.
- The resulting mixture contains **1,2-dichloroethane**, which can be purified by distillation.

Protocol 2: Laboratory-Scale Oxychlorination of Ethylene

Objective: To synthesize **1,2-dichloroethane** via oxychlorination of ethylene.

Materials:

- Ethylene gas
- Hydrogen chloride gas
- · Oxygen or air
- CuCl2 on alumina catalyst
- Fixed-bed reactor (e.g., a quartz tube)
- Tube furnace
- Mass flow controllers for gases
- Condenser and collection flask
- Analytical equipment (e.g., gas chromatograph)

Procedure:

- Pack the fixed-bed reactor with the CuCl₂/Al₂O₃ catalyst.
- Place the reactor in the tube furnace and heat to the desired reaction temperature (e.g., 230 °C).



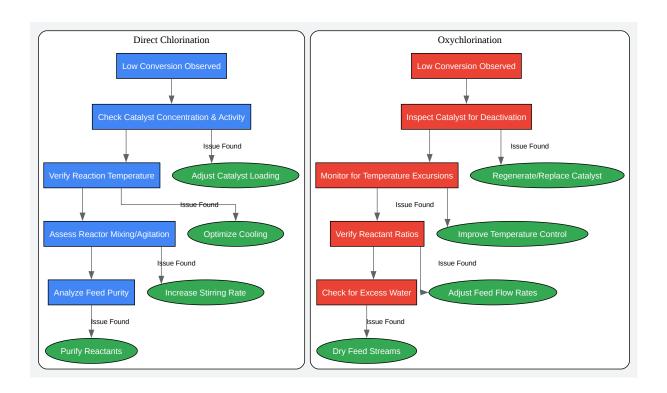




- Using mass flow controllers, introduce a pre-mixed feed of ethylene, hydrogen chloride, and oxygen (or air) into the reactor.
- Pass the reactor effluent through a condenser to liquefy the 1,2-dichloroethane and water.
- Collect the liquid products in a cooled collection flask.
- Analyze the gaseous and liquid products using gas chromatography to determine conversion and selectivity.
- Vary reaction parameters such as temperature, gas flow rates, and reactant ratios to optimize the process.

Visualizations

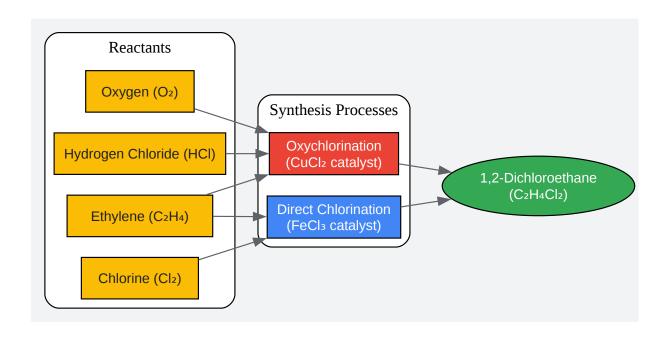




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Caption: Troubleshooting workflow for low conversion in 1,2-dichloroethane synthesis.





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Caption: Primary synthesis pathways for 1,2-dichloroethane.

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